molecular formula C7H6BrClN2O2 B7959296 Methyl 5-amino-6-bromo-2-chloronicotinate

Methyl 5-amino-6-bromo-2-chloronicotinate

Cat. No.: B7959296
M. Wt: 265.49 g/mol
InChI Key: JMXVTADYQFTMDJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-bromo-2-chloronicotinate is a chemical compound with the molecular formula C7H6BrClN2O2 and a molecular weight of 265.49 g/mol It is a derivative of nicotinic acid, featuring a bromine, chlorine, and amino group substitution on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-bromo-2-chloronicotinate typically involves the halogenation of nicotinic acid derivatives followed by esterification and amination reactions. One common method includes the bromination of 2-chloronicotinic acid, followed by esterification with methanol to form Methyl 5-bromo-2-chloronicotinate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-bromo-2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols are used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups .

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-bromo-2-chloronicotinate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-amino-6-bromo-2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(10)5(8)11-6(3)9/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVTADYQFTMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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